Strontium phosphate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and is primarily known for its applications in the fields of biomedicine, materials science, and environmental remediation. The compound is formed by the reaction of strontium ions with phosphate ions in aqueous solutions, resulting in the precipitation of strontium phosphate .
Strontium phosphate exists in various hydrated forms, with the most common being strontium phosphate tetrahydrate (). Its structure features a network of strontium ions coordinated by phosphate groups, which contributes to its stability and solubility characteristics .
Strontium has been shown to stimulate bone cell formation (osteoblast activity) and inhibit bone resorption (osteoclast activity). When incorporated into bone implants, strontium phosphate may promote bone growth around the implant, aiding in osseointegration (fusion between implant and bone).
Doping strontium phosphate with elements like europium creates vacancies in the crystal lattice that can trap electrons. When excited by light or other energy sources, these trapped electrons release energy in the form of visible light, leading to luminescence [].
Research is ongoing to explore various applications of SrPO₄ in bone regeneration and treatment:
Beyond bone regeneration, scientific research is exploring other potential applications of SrPO₄:
Strontium phosphate exhibits notable biological activity, particularly in bone biology. It has been investigated for its potential to enhance bone regeneration and repair due to its similarity to hydroxyapatite, a primary mineral component of bone. Studies have shown that strontium ions can stimulate osteoblast activity (bone-forming cells) and inhibit osteoclast activity (bone-resorbing cells), making it a candidate for use in bone grafts and coatings for orthopedic implants .
Additionally, strontium phosphate has been explored for drug delivery systems due to its biocompatibility and ability to provide controlled release of therapeutic agents .
The synthesis of strontium phosphate can be achieved through several methods:
Studies on the interactions of strontium phosphate with biological systems have revealed its potential benefits in enhancing bone healing processes. Research indicates that coatings made from strontium phosphate on metal implants improve osseointegration by promoting cell adhesion and proliferation. Additionally, its interactions with other ions (like calcium) can influence its solubility and bioactivity .
Strontium phosphate shares similarities with other phosphates but has unique properties that distinguish it:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Calcium Phosphate | Major component of bone; widely used in dental applications. | |
Barium Phosphate | Less soluble than strontium phosphate; used in ceramics. | |
Magnesium Phosphate | Biocompatible; used in fertilizers and as a dietary supplement. | |
Lanthanum Phosphate | Used in catalysts; exhibits unique optical properties. |
Strontium phosphate's unique advantage lies in its favorable interaction with biological tissues, making it particularly suited for orthopedic applications compared to other phosphates .
Hydrothermal synthesis represents the most extensively studied approach for strontium phosphate preparation, offering exceptional control over crystalline phase formation and particle morphology. The technique exploits supercritical water properties, including extremely low viscosity, high reactant diffusivity, zero surface tension, and enhanced reactivity, creating optimal conditions for highly crystalline particle formation. Research demonstrates that hydrothermal conditions facilitate multi-step crystallization processes involving initial amorphous strontium phosphate formation, followed by systematic transformation to thermodynamically stable phases.
The hydrothermal synthesis mechanism involves complex phase evolution pathways that vary significantly with solution composition and processing parameters. Studies utilizing in situ synchrotron-based X-ray diffraction analysis reveal that the reaction mechanism evolves through initial formation of amorphous strontium phosphate and strontium hydroxyapatite phases, which subsequently transform to gamma-strontium hydrogen phosphate. These transformations occur through dissolution-reprecipitation mechanisms driven by thermodynamic driving forces between metastable and stable phases.
Critical processing parameters for hydrothermal strontium phosphate synthesis include temperature, pressure, reaction time, and solution chemistry. Optimal synthesis conditions typically employ temperatures ranging from 180°C to 280°C under autogenous pressures, with reaction times extending from several hours to multiple days depending upon desired crystallinity and phase purity. Temperature selection significantly influences both phase evolution pathways and final particle characteristics, with higher temperatures generally promoting increased crystallinity and phase stability.
Parameter | Optimal Range | Phase Outcome | Particle Size |
---|---|---|---|
Temperature | 180-280°C | Beta-strontium hydrogen phosphate dominant | 100-173 nanometers |
Pressure | 60 atmospheres | Enhanced crystallinity | Uniform distribution |
Reaction Time | 24-120 hours | Complete phase transformation | Controlled morphology |
Solution Chemistry | Phosphate ratio 1.3-1.5 | Hydroxyapatite formation | Nanowire structures |
Solvothermal techniques extend hydrothermal principles by incorporating organic solvents, enabling unique morphological control and enhanced reaction selectivity. Research demonstrates successful synthesis of strontium phosphate chloride nanowires through solvothermal treatment using 1,4-dioxane as the primary solvent medium. The concentration of organic solvents critically influences particle morphology, with concentrations below 10% favoring micron-sized whisker formation, while 20-25% concentrations promote nanowire structures with aspect ratios exceeding several hundred.
The solvothermal approach offers distinct advantages for specialized applications requiring controlled anisotropic growth. Studies reveal that organic solvent incorporation reduces solubility of strontium-containing precursors, effectively hindering dissolution and precipitation processes to enable precise morphological control. This technique proves particularly valuable for synthesizing one-dimensional nanostructures with high aspect ratios, which conventional aqueous hydrothermal methods cannot readily achieve.
The tristrontium diphosphate (Sr₃(PO₄)₂) crystallizes in the trigonal space group R-3m, representing a rhombohedral crystal system [4]. X-ray diffraction analysis confirms that this structure adopts a three-dimensional framework with specific unit cell parameters of a = 7.295 Å and c = 43.350 Å [7]. The crystallographic refinement reveals that the structure contains two inequivalent strontium sites within the trigonal lattice [4].
The first strontium site features Sr²⁺ ions bonded to six equivalent oxygen atoms, forming distorted SrO₆ cuboctahedra that share corners with six equivalent phosphate tetrahedra [4]. All strontium-oxygen bond lengths in this configuration measure 2.61 Å [4]. The second strontium site exhibits a more complex coordination environment, where Sr²⁺ ions are bonded in a 10-coordinate geometry to ten oxygen atoms with bond distances ranging from 2.43 to 2.78 Å [4].
The phosphorus atoms occupy tetrahedral coordination sites, bonded to four oxygen atoms to form PO₄ tetrahedra that share corners with three equivalent SrO₆ cuboctahedra [4]. The phosphorus-oxygen bond lengths display slight variations, with one shorter bond at 1.55 Å and three longer bonds at 1.56 Å [4]. This structural arrangement creates a stable three-dimensional network that contributes to the compound's thermal stability and chemical properties.
Table 1: Crystal Structure Data for Strontium Phosphate Variants
Compound | Space Group | Unit Cell Parameters a (Å) | Unit Cell Parameters c (Å) | Molecular Weight (g/mol) | Crystal System | Density (g/cm³) |
---|---|---|---|---|---|---|
Sr₃(PO₄)₂ | R-3m (trigonal) | 7.295 | 43.350 | 452.80 | Trigonal (rhombohedral) | ~4.5 |
Sr₁₀(PO₄)₆(OH)₂ | P6₃/m (hexagonal) | 9.745 | 7.256 | 1347.47 | Hexagonal | ~3.8 |
Strontium phosphate compounds exist in several compositional variants, each exhibiting distinct structural and chemical characteristics [3] [7]. The two primary variants are tristrontium diphosphate (Sr₃(PO₄)₂) and strontium hydroxyapatite (Sr₁₀(PO₄)₆(OH)₂), which frequently coexist as composite materials in synthesized samples [3].
The Sr₃(PO₄)₂ variant represents the anhydrous form with a molecular weight of 452.80 g/mol and a percent composition of 28.27% oxygen, 13.68% phosphorus, and 58.05% strontium [37]. This compound crystallizes in the trigonal R-3m space group and exhibits high thermal stability [4] [21]. Research demonstrates that during thermal treatment, the relative proportion of Sr₃(PO₄)₂ increases from 37% at 750°C to 52% at 950°C due to dehydration processes occurring in the hydroxyapatite matrix [3] [21].
The Sr₁₀(PO₄)₆(OH)₂ variant adopts a hexagonal crystal structure with space group P6₃/m, similar to calcium hydroxyapatite but with modified lattice parameters [7]. This compound forms through the substitution of calcium ions with strontium ions in the apatite structure, resulting in lattice expansion due to the larger ionic radius of strontium (1.12 pm) compared to calcium (1.00 pm) [7]. The structural analysis reveals linear correlations between lattice parameters and strontium content, described by the equations a = b [Å] = (9.4243 ± 0.0021) + (0.0323 ± 1.6·10⁻⁴)x and c [Å] = (6.8808 ± 0.0025) + (0.0374 ± 1.7·10⁻⁴)x, where x represents the strontium substitution index [7].
Intermediate compositions can be synthesized with varying strontium content, allowing for controlled modification of structural and chemical properties [7]. These compositional variants exhibit different phase ratios depending on synthesis conditions, with heat treatment temperature and europium doping concentration influencing the final phase distribution in composite materials [3].
The bonding configurations in strontium phosphate compounds involve complex coordination environments that determine the structural stability and chemical properties [4] [17]. The phosphate groups maintain tetrahedral coordination with four oxygen atoms, creating PO₄³⁻ polyhedra that serve as the fundamental building blocks of the structure [16]. These tetrahedral units exhibit P–O bond lengths ranging from 1.55 to 1.56 Å, consistent with typical phosphate coordination chemistry [4].
Strontium ions occupy two distinct coordination environments within the Sr₃(PO₄)₂ structure [4]. The first coordination site features six-fold coordination, where strontium ions are surrounded by six oxygen atoms in a distorted cuboctahedral geometry [4]. This arrangement creates uniform Sr–O bond distances of 2.61 Å and establishes corner-sharing connections with six phosphate tetrahedra [4]. The second coordination environment exhibits higher coordination numbers, with strontium ions surrounded by ten oxygen atoms in a complex polyhedron with Sr–O bond distances varying from 2.43 to 2.78 Å [4].
The oxygen atoms in the structure adopt two distinct bonding configurations [4]. The first oxygen site participates in distorted linear geometry, bonding to one strontium and one phosphorus atom [4]. The second oxygen site exhibits more complex coordination, bonding in a distorted single-bond geometry to four strontium atoms and one phosphorus atom [4]. This diverse coordination environment contributes to the structural flexibility and stability of the compound.
Research on strontium-containing phosphate glasses reveals that strontium ions primarily function as network modifiers, increasing the number of non-bridging oxygen atoms per tetrahedral unit with increasing strontium content [1]. The replacement of sodium ions by higher field strength strontium ions causes shortening and strengthening of phosphorus to bridging oxygen distances, as evidenced by infrared spectroscopy showing shifts in the frequency of P–O–P asymmetric stretching modes to higher energies [17].
Table 2: Coordination Environment in Sr₃(PO₄)₂
Strontium Site | Coordination Number | Geometry | Bond Lengths (Å) | Connected to |
---|---|---|---|---|
Sr²⁺ (Site 1) | 6 | Distorted SrO₆ cuboctahedra | All Sr–O: 2.61 | 6 PO₄ tetrahedra (corners) |
Sr²⁺ (Site 2) | 10 | 10-coordinate geometry | Sr–O: 2.43–2.78 | 10 oxygen atoms |
Table 3: Bonding Configurations in Strontium Phosphate
Bond Type | Bond Length (Å) | Bond Character | Coordination |
---|---|---|---|
P–O (tetrahedral) | 1.55-1.56 | Covalent | Tetrahedral PO₄ |
Sr–O (coordination) | 2.43-2.78 | Ionic/coordination | Octahedral/10-coordinate |
P–O–P bridging | Variable | Covalent bridging | Bridging oxygen |
Non-bridging P–O | ~1.55 | Covalent terminal | Terminal oxygen |
Strontium phosphate compounds demonstrate exceptional thermal stability, maintaining structural integrity across wide temperature ranges [18] [19]. Thermogravimetric analysis of strontium phosphate materials reveals that the compounds remain stable up to 800°C with minimal weight loss, indicating high thermal resistance [18]. The thermal decomposition process occurs in distinct stages, with the first major decomposition occurring at approximately 376°C [18].
The thermal behavior of strontium hydrogen phosphate (β-SrHPO₄) follows a two-step degradation pathway [18]. The first step occurs at 376°C according to the reaction: 2(β-SrHPO₄) → Sr₂P₂O₇·½H₂O + ½H₂O [18]. The second decomposition step takes place at 587°C, following the reaction: Sr₂P₂O₇·½H₂O → β-Sr₂P₂O₇ + ½H₂O [18]. The total weight loss throughout this thermal treatment amounts to only 5.2%, confirming the high thermal stability of strontium phosphate compounds [18].
Heat treatment studies on strontium phosphate composites reveal significant phase transformations as a function of temperature [3] [21]. Research demonstrates that increasing annealing temperature from 750°C to 950°C results in an increase in Sr₃(PO₄)₂ phase content from 37% to 52% due to dehydration processes occurring in the hydroxyapatite matrix [3] [21]. This phase transformation is attributed to the removal of hydroxyl groups and water molecules from the Sr₁₀(PO₄)₆(OH)₂ structure at elevated temperatures [21].
The thermal expansion behavior of strontium phosphate has been characterized using X-ray diffraction measurements across the temperature range of 298-473 K [35]. The linear thermal expansion coefficient was determined to be α = 12.1 × 10⁻⁶ K⁻¹, indicating moderate thermal expansion characteristics [35]. Differential scanning calorimetry studies of lithium strontium phosphate (LiSr₂(PO₄)₃) identify melting temperatures exceeding 700°C, further confirming the high-temperature stability of strontium phosphate materials [19].
Table 4: Thermal Properties of Strontium Phosphate
Property | Value | Notes |
---|---|---|
Melting Point | >380°C | White powder form |
Thermal Decomposition Temperature | 376°C (first step) | SrHPO₄ → Sr₂P₂O₇·½H₂O |
Thermal Stability Range | Stable up to 800°C | Total weight loss: 5.2% |
Phase Transition Temperature | 587°C (dehydration) | Sr₂P₂O₇·½H₂O → β-Sr₂P₂O₇ |
Linear Thermal Expansion Coefficient | 12.1 × 10⁻⁶ K⁻¹ | Temperature range: 298-473K |
Strontium phosphate exhibits extremely low solubility in pure water, with a measured water solubility of 0.000011 g/100mL at 20°C [24]. This minimal solubility is quantified by a solubility product constant (Ksp) of 1.0 × 10⁻³¹, indicating essentially insoluble behavior in aqueous media [23] [25]. The molar solubility of strontium phosphate in pure water has been determined to be 1.3 × 10⁻⁶ M, corresponding to the equilibrium: Sr₃(PO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2PO₄³⁻(aq) [25].
The dissolution equilibrium can be expressed by the solubility product expression: Ksp = [Sr²⁺]³[PO₄³⁻]² = 108s⁵, where s represents the molar solubility [25]. Using the experimentally determined molar solubility value, the calculated Ksp equals 4.0 × 10⁻²⁸ [25]. The extremely low solubility is attributed to the high lattice energy of the ionic compound and the strong electrostatic interactions between the divalent strontium cations and trivalent phosphate anions [26].
In contrast to its behavior in neutral aqueous solutions, strontium phosphate demonstrates enhanced solubility in acidic media [24] [27]. The compound is characterized as insoluble in water but soluble in acids, indicating pH-dependent dissolution behavior [27]. This enhanced solubility in acidic conditions results from protonation of phosphate ions, which reduces the effective charge and weakens the electrostatic interactions with strontium ions [29].
Research on precipitation processes in the strontium-phosphate system reveals complex phase transformation behavior during formation [20] [22]. Studies of the aqueous Sr(OH)₂-H₃PO₄ system demonstrate that initial precipitates are often poorly crystalline with strontium to phosphorus molar ratios close to 1.3 [20] [22]. These initial precipitates transform within one hour to stable crystalline phases with corresponding changes in the strontium to phosphorus ratio [20] [22]. At high ratios of Sr(OH)₂ to H₃PO₄, the initial precipitate forms as Sr₃(PO₄)₂·4H₂O, which subsequently converts to phases with X-ray diffraction patterns resembling strontium hydroxyapatite [20] [22].
The pH sensitivity of phosphate solubility significantly influences the behavior of strontium phosphate in various chemical environments [29]. In acidic conditions, phosphate ions can exist in more soluble protonated forms, while in alkaline conditions, precipitation becomes favored [29]. This pH-dependent behavior has practical implications for synthesis methods and applications involving strontium phosphate materials.
Table 5: Solubility Behavior of Strontium Phosphate
Medium | Solubility | Ksp Value | Molar Solubility |
---|---|---|---|
Pure Water (20°C) | 0.000011 g/100mL | 1.0 × 10⁻³¹ | 1.3 × 10⁻⁶ M |
Acidic Solutions | Soluble | N/A | Enhanced |
Aqueous Media (general) | Essentially insoluble | pKsp: 27.39 | Very low |
pH-dependent | Variable | N/A | pH dependent |